molecular formula C20H26N6O2 B2694881 N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide CAS No. 1798030-48-4

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide

Cat. No. B2694881
CAS RN: 1798030-48-4
M. Wt: 382.468
InChI Key: MCKRGJWPSOMPNF-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide , also known as Compound 6g , is a synthetic molecule designed for the treatment of Alzheimer’s disease (AD) . It belongs to a class of compounds known as acetylcholinesterase inhibitors (AChEIs) . These inhibitors target the cholinergic system, aiming to enhance cognition by modulating acetylcholine levels in the brain .


Molecular Structure Analysis

The molecular formula of Compound 6g is C~20~H~24~N~6~O~2~ . Its structure consists of a butyramide backbone linked to a pyrimidine ring via an aminoethyl group. The 4-phenylpiperazine substituent contributes to its pharmacological properties. The precise three-dimensional arrangement and stereochemistry are crucial for its biological activity .

Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

Research by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives, which include structures related to N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide. These compounds were examined for their cytotoxic effects against cancer cell lines and 5-lipoxygenase inhibition activities, highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimitotic Agents

A study by Temple et al. (1992) investigated the antitumor activity of pyridine derivatives, which are structurally related to this compound. These compounds showed significant antimitotic properties, indicating their potential use in cancer therapy (Temple et al., 1992).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, similar to this compound, and evaluated them for their insecticidal and antibacterial properties. This indicates a potential application in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).

Synthesis of Sildenafil Analogues

Ghozlan et al. (2007) conducted research on the synthesis of pyrazolopyrimidine derivatives, relevant to the chemical structure of interest. This research provides insights into the synthesis pathways that could be applicable to this compound (Ghozlan et al., 2007).

Nonsteroidal Antiinflammatory Drugs

Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines, structurally related to the compound of interest. They investigated their antiinflammatory properties, suggesting potential applications in the development of nonsteroidal antiinflammatory drugs (Auzzi et al., 1983).

properties

IUPAC Name

N-[2-oxo-2-[[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]amino]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-2-6-18(27)21-15-19(28)24-16-13-22-20(23-14-16)26-11-9-25(10-12-26)17-7-4-3-5-8-17/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3,(H,21,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKRGJWPSOMPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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